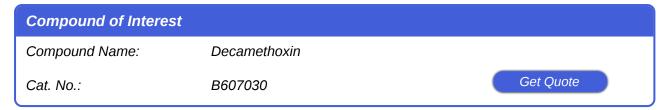


# A Technical Guide to the Solubility and Stability of Decamethoxin (Dequalinium Chloride)

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of **decamethoxin**, a compound professionally known as dequalinium chloride. The information herein is curated for professionals in research and drug development, focusing on quantitative data, detailed experimental protocols, and the underlying scientific principles.

### Introduction to Decamethoxin (Dequalinium Chloride)

**Decamethoxin**, more commonly identified by its chemical name Dequalinium Chloride (CAS No: 522-51-0), is a quaternary ammonium cation with established anti-infective and antiseptic properties.[1] It is recognized for its antifungal, antitrichomonal, and antibacterial activities.[2] Understanding its solubility and stability in various solvents is a critical prerequisite for its formulation, analytical method development, and overall therapeutic application.

## **Solubility Profile**

The solubility of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that influences its dissolution rate, bioavailability, and formulation design. The available data on dequalinium chloride's solubility is primarily derived from supplier technical sheets, which show some variability.

### **Quantitative Solubility Data**



The reported solubility of dequalinium chloride in various common laboratory solvents is summarized below. It is important to note the discrepancies in the reported values, which may arise from differences in experimental conditions (e.g., temperature, pH, material purity) or methodologies.

Solvent	Reported Solubility	Source
Dimethyl Sulfoxide (DMSO)	10 mg/mL	[1]
<5.28 mg/mL	[3]	
0.025 mg/mL (0.04 mM) <sup>1</sup>	[4]	
Water	10 mg/mL	[5]
<2.61 mg/mL	[3]	
Insoluble	[4]	
Slightly Soluble	[2]	
Ethanol (EtOH)	Soluble	[1]
<2.64 mg/mL	[3]	
Slightly Soluble (96%)	[2]	
Methanol	Soluble	[1]
Acetonitrile	Very Slightly Soluble	[1]

<sup>1</sup>Note: It is reported that moisture-absorbing DMSO reduces solubility.[4]

## **Stability Profile**

Drug stability is the capacity of a pharmaceutical product to retain its chemical, physical, microbiological, and biopharmaceutical properties within specified limits throughout its shelf life.

### **Reported Stability Data**

Specific kinetic data on the degradation of dequalinium chloride is not readily available in the public domain. However, general stability information has been provided by suppliers.



Form	Condition	Stability / Shelf Life	Source
Solid (as supplied)	Cool, dry, away from light	36 months	[1]
-	2 years	[2]	
Solution	In DMSO or distilled water	Stored at -20°C for up to 3 months	[2]

### **General Degradation Pathways**

While specific degradation mechanisms for dequalinium chloride are not detailed, pharmaceuticals commonly degrade via pathways such as hydrolysis, oxidation, and photolysis.[6] Forced degradation studies, which involve exposing the drug to stress conditions (e.g., high/low pH, oxidation, heat, light), are typically required to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7]

## **Experimental Protocols**

The following sections detail standardized methodologies for determining the solubility and stability of a drug substance like dequalinium chloride.

## Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The saturation shake-flask (SSF) method is the gold standard for determining equilibrium solubility.[8] It measures the concentration of a solute in a saturated solution at a specific temperature.

### Methodology

- Preparation: Add an excess amount of dequalinium chloride powder to a series of vials, each containing a different solvent or buffer system (e.g., pH 1.2, 4.5, and 6.8 as recommended by the WHO for BCS classification).[9]
- Equilibration: Seal the vials and place them in an orbital shaker or rotator set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspensions for a predetermined time,



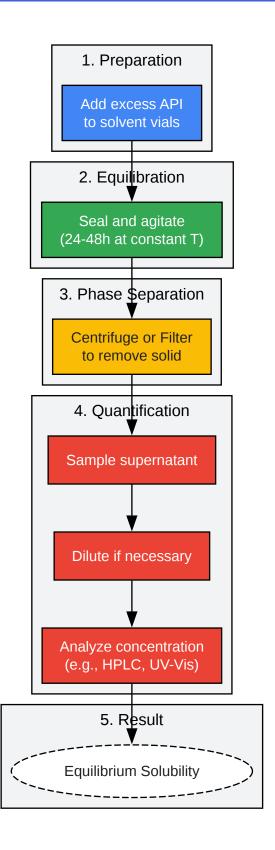




typically 24 to 48 hours, to ensure equilibrium is reached.[8] The presence of undissolved solid material must be confirmed at the end of the period.[10]

- Phase Separation: After agitation, allow the samples to settle. Separate the saturated supernatant from the excess solid. This is a critical step and can be achieved via centrifugation (e.g., 15 minutes at >10,000 rpm) or filtration using a chemically inert filter (e.g., 0.45 µm PTFE) that does not adsorb the drug.[8]
- Quantification: Carefully sample the clear supernatant. If necessary, dilute the sample with an appropriate solvent to fall within the quantifiable range of the analytical method.
   Determine the concentration of dequalinium chloride using a validated analytical technique, such as HPLC or UV-Vis spectrophotometry.[11]
- Reporting: The final solubility is reported in units such as mg/mL or mol/L. The experiment should be performed in triplicate to ensure reproducibility.[9]





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Workflow for the Shake-Flask Solubility Measurement.



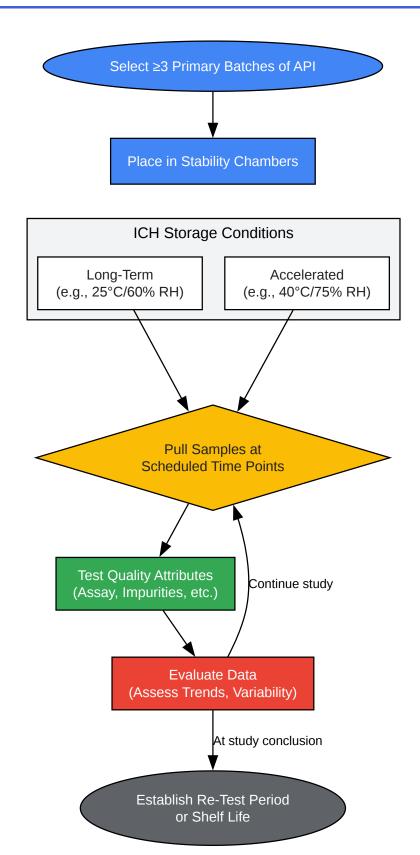
## **Protocol: Pharmaceutical Stability Testing**

Stability studies are conducted according to guidelines from the International Council for Harmonisation (ICH), particularly ICH Q1A(R2).[12] These studies evaluate how a drug substance's quality changes over time under various environmental factors.[13]

### Methodology

- Batch Selection: Select at least three primary batches of the drug substance for the study.
  The manufacturing process for these batches should be representative of the final production scale.[12]
- Container Closure System: Store the substance in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.
- Storage Conditions: Place the batches into controlled environmental chambers set to the conditions specified by ICH guidelines.[14]
  - $\circ$  Long-Term Testing: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH for a minimum of 12 months.[12][14]
  - Accelerated Testing: 40 °C ± 2 °C / 75% RH ± 5% RH for a minimum of 6 months.[12][14]
- Testing Frequency: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[14]
- Analytical Testing: Test the pulled samples for relevant quality attributes, which may include:
  - Assay (potency)
  - Degradation products/impurities
  - Appearance and physical properties (e.g., color, crystal form)
  - Water content
- Evaluation: Analyze the data to establish a re-test period or shelf life. A significant change in any attribute may trigger further testing or a revision of the proposed shelf life.





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Logical Flow of an ICH-Compliant Stability Study.



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